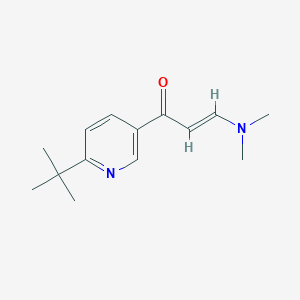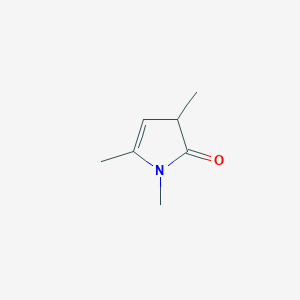
1,3,5-Trimethyl-1H-pyrrol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-1H-pyrrol-2(3H)-one is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This compound is characterized by three methyl groups attached to the pyrrole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-1H-pyrrol-2(3H)-one can be achieved through various methods, including:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrrole ring. For instance, the Paal-Knorr synthesis is a common method for preparing pyrroles.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize production.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-1H-pyrrol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a bioactive compound.
Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilizing its properties in materials science or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 1,3,5-Trimethyl-1H-pyrrol-2(3H)-one would depend on its specific interactions with molecular targets. Typically, it might interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-1H-pyrrol-2(3H)-one: Lacks one methyl group compared to 1,3,5-Trimethyl-1H-pyrrol-2(3H)-one.
1,3,5-Trimethyl-1H-pyrrole: Similar structure but without the ketone group.
特性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
1,3,5-trimethyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C7H11NO/c1-5-4-6(2)8(3)7(5)9/h4-5H,1-3H3 |
InChIキー |
FGPNGHJYPJVKBG-UHFFFAOYSA-N |
正規SMILES |
CC1C=C(N(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


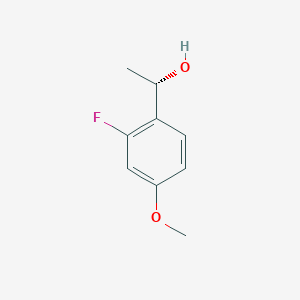
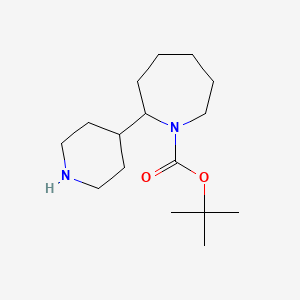

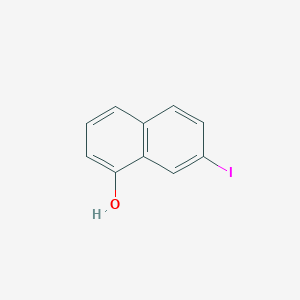
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)

![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)

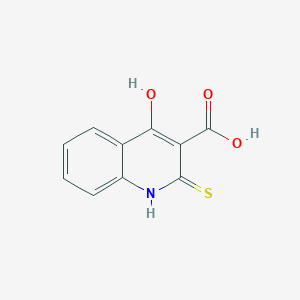
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)

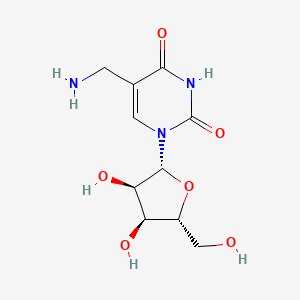
![2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)
